molecular formula C18H21FN2O B2644828 (2-(4-fluoro-3-methylphenyl)-6,6-dimethyl(5,6,7-trihydroindol))-4-O-methyloxime CAS No. 1274948-04-7

(2-(4-fluoro-3-methylphenyl)-6,6-dimethyl(5,6,7-trihydroindol))-4-O-methyloxime

Cat. No. B2644828
CAS RN: 1274948-04-7
M. Wt: 300.377
InChI Key: CVQZKNRFIFGWCC-FXBPSFAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-(4-fluoro-3-methylphenyl)-6,6-dimethyl(5,6,7-trihydroindol))-4-O-methyloxime” is a chemical compound with the molecular formula C18H21FN2O and a molecular weight of 300.37 . It’s not intended for human or veterinary use and is available for research use only.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 300.37 . Other physical and chemical properties like melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Imaging Tumor Proliferation with PET

A study assessed the safety and dosimetry of 18F-ISO-1, a cellular proliferative marker, for imaging tumor proliferation in patients with malignant neoplasms using PET. It found significant correlations between tumor uptake values and the Ki-67 proliferative index, suggesting this agent's potential for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Evaluating Sphingosine-1-Phosphate Receptor in Inflammation

Another study evaluated the safety, dosimetry, and characteristics of 11C-CS1P1, a radiotracer targeting sphingosine-1-phosphate receptor 1 (S1PR1), which is of interest due to its role in multiple sclerosis and inflammation. This study supports 11C-CS1P1's safety for evaluating inflammation in human clinical populations (Brier et al., 2022).

Disposition and Metabolism in Humans

Research on SB-649868, an orexin 1 and 2 receptor antagonist, described its metabolism and disposition in humans, highlighting the importance of understanding drug metabolism for therapeutic applications (Renzulli et al., 2011).

Neuroimaging in Parkinson's Disease

A study using positron emission tomography (PET) with 6-fluorodopa (6-FD) investigated dopaminergic loss in subjects exposed to MPTP, providing evidence of subclinical damage to the nigrostriatal pathway. This method could be analogous in studying the biodistribution and effects of similar compounds on neurotransmitter systems (Calne et al., 1985).

properties

IUPAC Name

(Z)-2-(4-fluoro-3-methylphenyl)-N-methoxy-6,6-dimethyl-5,7-dihydro-1H-indol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c1-11-7-12(5-6-14(11)19)15-8-13-16(20-15)9-18(2,3)10-17(13)21-22-4/h5-8,20H,9-10H2,1-4H3/b21-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQZKNRFIFGWCC-FXBPSFAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC3=C(N2)CC(CC3=NOC)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C2=CC\3=C(N2)CC(C/C3=N/OC)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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